N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
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Overview
Description
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a dibenzofuran core and a nitro-substituted isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives, often using palladium-catalyzed reactions. The nitro-substituted isoindoline moiety is introduced via nitration reactions, followed by amide bond formation to link the two fragments .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The dibenzofuran core can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N1-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibenzofuran core can intercalate with DNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar structural features but lacking the nitro-substituted isoindoline moiety.
Benzofuran: Contains a single benzene ring fused to a furan ring.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring
Uniqueness
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-[(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ACETAMIDE is unique due to its combination of a dibenzofuran core and a nitro-substituted isoindoline moiety, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C23H15N3O6 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H15N3O6/c1-13(27)24(14-9-10-16-15-5-2-3-8-19(15)32-20(16)11-14)12-25-22(28)17-6-4-7-18(26(30)31)21(17)23(25)29/h2-11H,12H2,1H3 |
InChI Key |
LXTJUQFMMBWTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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